2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Description
Properties
IUPAC Name |
2-benzyl-5-chloro-3,4-dihydro-1H-2,6-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-15-14-7-9-18(11-13(14)6-8-17-15)10-12-4-2-1-3-5-12/h1-6,8H,7,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQVIIUHJIPKQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676657 | |
| Record name | 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1104027-46-4 | |
| Record name | 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzylation of 2,6-Naphthyridin-1-ol
The initial step involves introducing the benzyl group to the naphthyridine framework. A representative procedure proceeds as follows:
Starting Material :
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2,6-Naphthyridin-1-ol (12)
Reagents :
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Benzyl bromide (3.5 equiv)
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Potassium carbonate (0.5 equiv)
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Ethanol-water (1:2 v/v)
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Sodium borohydride (4 equiv)
Procedure :
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2,6-Naphthyridin-1-ol (17 g, 116 mmol) is suspended in ethanol-water (200 mL).
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Benzyl bromide (99.5 g, 582 mmol) and potassium carbonate (8.5 g, 61 mmol) are added.
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The mixture is refluxed for 3 hours, forming 6-benzyl-5,6,7,8-tetrahydro-2-naphthyridin-1-ol (13).
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After cooling to 0°C, sodium borohydride (17.6 g, 465 mmol) is added portion-wise, and stirring continues at room temperature for 16 hours.
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The product is isolated via acid-base workup (quenching with 6M HCl, filtration, and basification with 10% NaOH), yielding a pale yellow solid (9 g, 32%).
Key Observations :
Chlorination of 6-Benzyl-5,6,7,8-tetrahydro-2-naphthyridin-1-ol
The second step replaces the hydroxyl group at position 5 with chlorine using phosphoryl chloride (POCl₃):
Starting Material :
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6-Benzyl-5,6,7,8-tetrahydro-2-naphthyridin-1-ol (13)
Reagents :
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Phosphoryl chloride (POCl₃)
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Dichloromethane (DCM) or toluene
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Compound 13 (300 mg, 1.2 mmol) is suspended in POCl₃ (5 mL).
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The mixture is heated under reflux (105–110°C) for 4–6 hours.
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Excess POCl₃ is removed under reduced pressure.
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The residue is neutralized with ice-cold water and extracted with DCM.
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The organic layer is dried (Na₂SO₄) and purified via column chromatography (silica gel, ethyl acetate/hexane), yielding this compound.
Optimization Notes :
-
Prolonged heating (>6 hours) risks decomposition, reducing yield.
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Anhydrous conditions prevent hydrolysis of POCl₃, ensuring efficient chlorination.
Comparative Analysis of Methodologies
The table below summarizes critical parameters from reported syntheses:
| Step | Reagents/Conditions | Yield | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Benzylation | BnBr, K₂CO₃, EtOH/H₂O, reflux, 3 h | 32% | >95% | |
| Chlorination | POCl₃, 105°C, 6 h | 48–65% | >98% |
Challenges and Solutions :
-
Low Benzylation Yield : Attributed to steric hindrance at the naphthyridine N-atom. Alternative alkylating agents (e.g., benzyl chloride) show similar efficiency.
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POCl₃ Handling : POCl₃’s corrosivity necessitates inert atmosphere use. Substituting with SOCl₂ or PCl₅ results in incomplete conversion.
Mechanistic Insights
Benzylation Mechanism
The reaction proceeds via nucleophilic substitution (SN2):
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce tetrahydro derivatives. Substitution reactions result in various functionalized naphthyridine compounds.
Scientific Research Applications
Pharmaceutical Synthesis
Intermediate in Drug Development
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new therapeutic agents. It has been noted for its utility in laboratory research and chemical medicine synthesis processes .
Case Study: Synthesis of Antidepressants
Research has shown that derivatives of this compound can be synthesized to develop new antidepressant medications. The structural modifications can enhance pharmacological properties while reducing side effects associated with existing drugs .
Organic Synthesis
Versatile Synthetic Applications
The compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as cyclization and functional group transformations . This versatility makes it a crucial component in the development of new materials and chemicals.
Example Reactions
- Cyclization Reactions : The compound can undergo cyclization to form various nitrogen-containing heterocycles, which are essential in medicinal chemistry.
- Functional Group Transformations : It can be modified to introduce different functional groups, enhancing its reactivity and potential applications.
Potential Therapeutic Uses
Antimicrobial Activity
Emerging studies have indicated that derivatives of this compound exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Antitumor Activity
Preliminary investigations into the antitumor effects of related compounds have shown promising results against various cancer cell lines. This opens avenues for further research into its efficacy as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Key Observations:
- Substituent Position: The position of the benzyl group (2- vs.
- Functional Groups: The presence of an amino group (CAS 531-95-3) or dioxopyrimidine moiety (CAS unspecified) introduces hydrogen-bonding capabilities, influencing physicochemical properties like molar refraction (e.g., 6-(4-chlorophenyl)-dioxopyrimidine exhibits Rₘ = 70.2 cm³/mol at 298 K) .
- Chlorine Effects : Chlorine at the 5-position (target compound) vs. 2-position (CAS 1104027-46-4*) may modulate steric hindrance and lipophilicity, impacting bioavailability.
Physicochemical and Analytical Properties
Refractive Index and Polarizability
While direct data for the target compound is lacking, studies on 6-(4-chlorophenyl)-1,2,3,4-tetrahydro-2,4-dioxopyrimidine-5-carbonitrile reveal that:
- Refractive index increases with concentration (1.428–1.452 at 298 K) due to enhanced solute-solvent interactions .
- Molar polarizability (α) decreases with temperature (e.g., from 2.72 × 10⁻²⁴ cm³ at 298 K to 2.68 × 10⁻²⁴ cm³ at 313 K), suggesting weakened intermolecular forces at higher temperatures .
These trends may extrapolate to the target compound, given structural similarities in the tetrahydro-naphthyridine core.
Collision Cross-Section (CCS) Predictions
For 5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine hydrochloride, predicted CCS values range from 131.8 Ų ([M+H]⁺) to 146.5 Ų ([M+Na]⁺) . Although the target compound lacks experimental CCS data, such predictions highlight the utility of mass spectrometry in characterizing naphthyridine derivatives.
Biological Activity
2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine (CAS Number: 1104027-46-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C₁₅H₁₅ClN₂ with a molecular weight of approximately 258.746 g/mol. Key physical properties include:
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 377.5 ± 42.0 °C
- Flash Point : 182.1 ± 27.9 °C
Pharmacological Properties
Research indicates that compounds within the naphthyridine class exhibit a range of biological activities including:
- Antitumor Activity : Naphthyridines are frequently studied for their antitumor properties. The structural features of naphthyridines allow them to interact with various biological targets involved in cancer progression .
- Inhibition of Enzymes : Specific derivatives have shown inhibitory effects on monoamine oxidase (MAO) and cholinesterases (AChE and BChE). The inhibition of these enzymes is significant for developing treatments for neurodegenerative diseases such as Alzheimer's .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural modifications:
- Substituents at the Benzyl Position : Variations in the benzyl group can enhance or diminish the compound's inhibitory potency against MAO and cholinesterases.
- Chlorine Substitution : The presence of chlorine at the 5-position has been associated with increased lipophilicity and potential binding affinity to target enzymes .
In Vitro Studies
A study evaluating various naphthyridine derivatives found that those similar to 2-benzyl-5-chloro exhibited promising activity against MAO A and B with IC₅₀ values in the low micromolar range. For instance:
- MAO A Inhibition : IC₅₀ values around 1 μM were reported for structurally related compounds.
- Cholinesterase Inhibition : Compounds showed IC₅₀ values between 7–8 μM against both AChE and BChE .
Antitumor Activity
Several studies have highlighted the potential of naphthyridine derivatives as antitumor agents. For example:
- Cell Line Studies : Compounds were tested on various cancer cell lines showing significant cytotoxic effects compared to control groups.
Summary Table of Biological Activities
| Biological Activity | Compound Type | IC₅₀ Values (μM) |
|---|---|---|
| MAO A Inhibition | Naphthyridine Derivatives | ~1.0 |
| MAO B Inhibition | Naphthyridine Derivatives | ~0.51 - 3.51 |
| Cholinesterase Inhibition | Naphthyridine Derivatives | 7 - 8 |
| Antitumor Activity | Naphthyridine Derivatives | Significant |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-Benzyl-5-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine?
Methodological Answer:
The synthesis of naphthyridine derivatives typically involves cyclization or substitution reactions. For example, structurally related tetrahydro-pyridazine compounds are synthesized via alkylation using acetonitrile as a solvent, potassium carbonate (K₂CO₃) as a base, and iodomethane (ICH₃) as an alkylating agent, followed by chromatographic purification . Adapting this approach:
Key Steps :
- Cyclization of precursor amines or ketones under basic conditions.
- Introduction of the benzyl and chloro substituents via nucleophilic substitution or Friedel-Crafts alkylation.
- Purification via column chromatography to isolate the target compound.
Optimization :
- Vary reaction temperature (e.g., 40–80°C) and solvent polarity to improve yield.
- Monitor by TLC or HPLC for intermediate formation.
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
A multi-technique approach is essential:
Purity Analysis :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages.
Structural Confirmation :
- NMR : Compare ¹H/¹³C spectra with predicted chemical shifts (e.g., benzyl protons at δ 3.8–4.2 ppm, aromatic protons at δ 6.5–7.5 ppm).
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol) and analyze bond lengths/angles (e.g., C–Cl ≈ 1.73 Å, C–N ≈ 1.38 Å) .
Advanced: What strategies enhance biological activity through modifications of the benzyl or chloro substituents?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on steric and electronic effects:
Benzyl Modifications :
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to improve receptor binding affinity .
- Replace benzyl with heteroaromatic rings (e.g., pyridyl) to alter solubility.
Chloro Substitution :
- Test bromo or fluoro analogs to assess halogen bonding efficacy.
Assay Design :
Advanced: How do steric/electronic effects of substituents influence receptor binding?
Methodological Answer:
Computational and experimental approaches are combined:
Molecular Docking :
- Model interactions with receptors (e.g., NMDA or AMPA receptors) using software like AutoDock. Prioritize substituents that fill hydrophobic pockets or form hydrogen bonds .
Electronic Effects :
- Electron-withdrawing groups on the benzyl ring may enhance π-π stacking with aromatic residues.
- Chloro substituents increase electrophilicity, potentially improving covalent binding .
Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?
Methodological Answer:
Address discrepancies via:
Data Triangulation :
- Compare assay conditions (e.g., cell lines, incubation times) across studies.
- Re-evaluate purity (>95% by HPLC) and stereochemistry (chiral centers may require chiral chromatography) .
Mechanistic Studies :
Advanced: What challenges arise in crystallographic studies of this compound?
Methodological Answer:
Key crystallographic considerations include:
Crystal Growth :
- Slow evaporation from ethanol/water mixtures yields plate-like crystals (0.25 mm size ideal for diffraction) .
Data Collection :
- Use MoKα radiation (λ = 0.71073 Å) and ω-scans up to 56.92° for high-resolution data.
Hydrogen Bonding :
- Analyze intermolecular interactions (e.g., O–H···N bonds with lengths ~2.49 Å and angles ~146°) to predict packing motifs .
Advanced: What biological targets are plausible based on structural analogs?
Methodological Answer:
Analogous naphthyridines show activity against:
Enzyme Targets :
- Integrase inhibitors (INI) : Test for HIV-1 integrase inhibition using strand-transfer assays .
- Kinases : Screen against kinase panels (e.g., EGFR, VEGFR).
Antimicrobial Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
